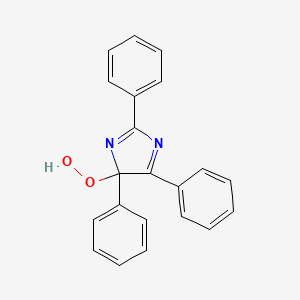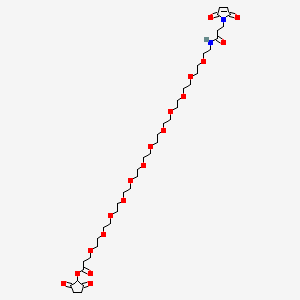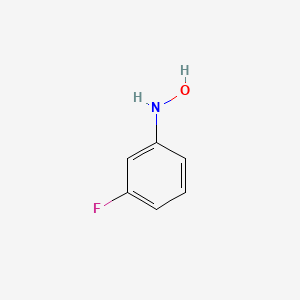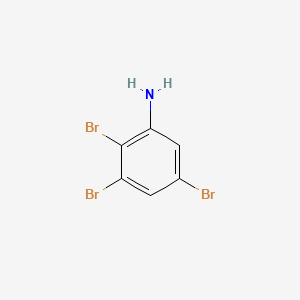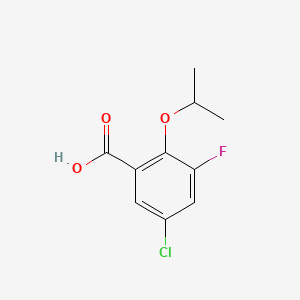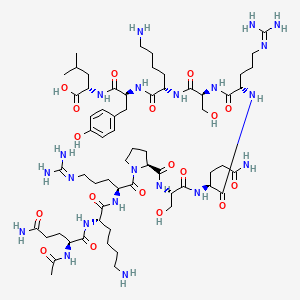
Ac-Gln-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound Ac-Gln-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu-OH is a synthetic peptide composed of twelve amino acids. This peptide sequence is derived from the myelin basic protein (MBP), which plays a crucial role in the central nervous system by maintaining the structure of the myelin sheath . The peptide is often used in scientific research to study various biological processes and mechanisms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Gln-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, leucine (Leu), is attached to the resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid in the sequence is coupled to the growing chain using coupling reagents like HBTU or DIC.
Repetition: Steps 2 is repeated for each amino acid in the sequence until the peptide is complete.
Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques like HPLC.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and yield. The use of high-throughput purification methods, such as preparative HPLC, ensures the production of high-purity peptides.
Analyse Chemischer Reaktionen
Types of Reactions
Ac-Gln-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu-OH: can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine and cysteine residues if present.
Reduction: Disulfide bonds, if any, can be reduced using reducing agents like DTT or TCEP.
Substitution: Amino acid residues can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in the formation of sulfoxides or disulfides, while substitution reactions yield peptides with altered sequences.
Wissenschaftliche Forschungsanwendungen
Ac-Gln-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu-OH: has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular processes, such as signal transduction and protein-protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a biomarker for neurological diseases.
Industry: Utilized in the development of diagnostic assays and as a standard in analytical techniques.
Wirkmechanismus
The mechanism of action of Ac-Gln-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu-OH involves its interaction with specific molecular targets, such as receptors or enzymes. In the context of myelin basic protein, the peptide may bind to cellular receptors or interact with other proteins involved in myelin sheath formation and maintenance . The exact pathways and molecular targets can vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Ac-Gln-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu-OH: can be compared with other peptides derived from myelin basic protein or similar sequences. Some similar compounds include:
Ac-Gln-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu-NH2: A similar peptide with an amidated C-terminus.
Ac-Gln-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu-OMe: A methylated version of the peptide.
Ac-Gln-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu-OBzl: A benzylated version of the peptide.
These similar compounds can be used to study the effects of different terminal modifications on the peptide’s biological activity and stability.
Eigenschaften
Molekularformel |
C62H105N21O18 |
|---|---|
Molekulargewicht |
1432.6 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C62H105N21O18/c1-33(2)29-44(60(100)101)80-55(95)43(30-35-16-18-36(87)19-17-35)79-51(91)38(12-5-7-25-64)76-56(96)45(31-84)81-52(92)39(13-8-26-71-61(67)68)75-54(94)41(21-23-49(66)89)77-57(97)46(32-85)82-58(98)47-15-10-28-83(47)59(99)42(14-9-27-72-62(69)70)78-50(90)37(11-4-6-24-63)74-53(93)40(73-34(3)86)20-22-48(65)88/h16-19,33,37-47,84-85,87H,4-15,20-32,63-64H2,1-3H3,(H2,65,88)(H2,66,89)(H,73,86)(H,74,93)(H,75,94)(H,76,96)(H,77,97)(H,78,90)(H,79,91)(H,80,95)(H,81,92)(H,82,98)(H,100,101)(H4,67,68,71)(H4,69,70,72)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-/m0/s1 |
InChI-Schlüssel |
FYXAESWONWFZDQ-DNCDJHDYSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)C |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![n-[(Benzyloxy)carbonyl]tyrosylglycinamide](/img/structure/B14756303.png)
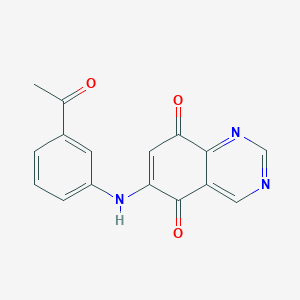
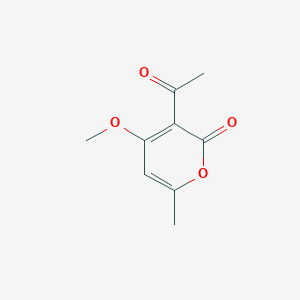
![4'-Chloro-4-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14756331.png)
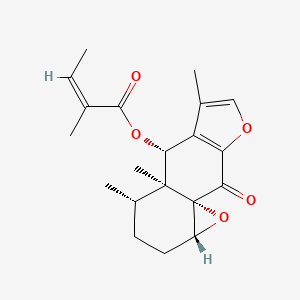
![(R)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14756340.png)
